N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. According to the official IUPAC naming system, the compound is designated as N-(3,4-dimethoxybenzyl)pyrimidin-4-amine, which accurately reflects its structural composition and functional group priorities. The nomenclature indicates that the primary structural framework consists of a pyrimidine ring system substituted at the 4-position with an amine group that bears a 3,4-dimethoxybenzyl substituent.
The structural representation of this compound reveals a molecular architecture where the pyrimidine heterocycle serves as the central core, with two nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring. The amine functionality at the 4-position creates a crucial linkage point for the benzyl substituent, which itself carries two methoxy groups positioned at the 3 and 4 positions of the benzene ring. This specific arrangement of functional groups contributes to the compound's unique chemical and physical properties.
The InChI representation for this compound provides a standardized method for describing its molecular structure: InChI=1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3,(H,14,15,16). This notation encodes the complete structural information, including connectivity patterns, stereochemistry, and functional group arrangements. The corresponding InChI Key LDULTEAGAXEHQI-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and chemical information retrieval.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C13H15N3O2, which indicates the precise atomic composition of the compound. This formula reveals that the molecule contains thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, providing a comprehensive overview of its elemental composition. The carbon framework consists of the six-membered pyrimidine ring, the six-membered benzene ring, and the methylene bridge connecting these aromatic systems, along with two methyl groups associated with the methoxy substituents.
The molecular weight of this compound has been determined to be 245.28 grams per mole, which represents a moderate-sized organic molecule within the range typically encountered in pharmaceutical and materials chemistry applications. This molecular weight places the compound in a category suitable for various chemical transformations and potential biological interactions. The weight distribution analysis reveals that carbon atoms contribute approximately 63.6% of the total molecular weight, while hydrogen atoms account for about 6.2%, nitrogen atoms contribute 17.1%, and oxygen atoms represent 13.1% of the total mass.
| Property | Value | Percentage of Total Mass |
|---|---|---|
| Carbon (C13) | 156.13 g/mol | 63.6% |
| Hydrogen (H15) | 15.12 g/mol | 6.2% |
| Nitrogen (N3) | 42.02 g/mol | 17.1% |
| Oxygen (O2) | 31.99 g/mol | 13.1% |
| Total Molecular Weight | 245.28 g/mol | 100.0% |
The computational analysis of molecular properties reveals additional characteristics that influence the compound's behavior in chemical and biological systems. The compound exhibits a topological polar surface area of 56.27 square angstroms, which affects its membrane permeability and solubility characteristics. The logarithm of the partition coefficient (LogP) has been calculated as 2.1059, indicating moderate lipophilicity that suggests favorable distribution properties for various applications.
Isomeric Variations and Substituent Position Effects
The structural framework of this compound allows for several isomeric variations that arise from different positioning of substituents on both the pyrimidine and benzene ring systems. The current compound features methoxy groups at the 3 and 4 positions of the benzene ring, creating a specific substitution pattern that influences its electronic properties and intermolecular interactions. Alternative positioning of these methoxy groups would result in distinct isomeric forms with potentially different chemical and physical characteristics.
Analysis of related compounds in the chemical literature reveals the existence of positional isomers where the methoxy groups occupy different positions on the benzene ring. For instance, the 2,4-dimethoxybenzyl analog represents a significant structural variant where the methoxy substituents are located at the 2 and 4 positions instead of the 3 and 4 positions. This positional change affects the electronic density distribution across the aromatic system and alters the steric environment around the benzylic carbon atom.
The pyrimidine ring system also offers opportunities for isomeric variation through different attachment points for the benzylamino substituent. While the standard compound features substitution at the 4-position of the pyrimidine ring, alternative attachment at the 2-position would create a distinct isomer with different chemical properties. These positional effects influence the basicity of the nitrogen atoms in the pyrimidine ring and affect the overall reactivity profile of the molecule.
| Isomeric Variation | CAS Number | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 3,4-Dimethoxybenzyl derivative | 1291584-32-1 | 245.28 g/mol | Standard compound |
| 2,4-Dimethoxybenzyl derivative | 1354787-44-2 | 245.28 g/mol | Methoxy at 2,4-positions |
| Thieno[2,3-d]pyrimidine analog | 63894-03-1 | 301.37 g/mol | Fused thiophene ring |
The electronic effects of substituent positioning significantly impact the molecular properties and potential reactivity patterns of these isomeric compounds. The 3,4-dimethoxy substitution pattern creates a specific electronic environment that influences the nucleophilicity of the attached nitrogen atom and affects the compound's interaction with various chemical reagents and biological targets. The proximity of the two methoxy groups in the 3,4-configuration allows for potential intramolecular interactions and affects the conformational preferences of the benzyl substituent.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDULTEAGAXEHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with pyrimidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine or phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine exhibits a range of pharmacological activities:
- Anti-inflammatory Activity : Research indicates that pyrimidine derivatives, including this compound, demonstrate potent anti-inflammatory effects. These compounds can inhibit key inflammatory mediators such as COX-2 and iNOS, which are critical in the inflammatory response . For instance, several derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antioxidant Properties : Pyrimidine derivatives are known for their antioxidant capabilities. They help neutralize free radicals, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of diseases characterized by oxidative damage.
- Antimicrobial Activity : Compounds in this class have demonstrated antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of various pyrimidine derivatives, including this compound. In vitro assays showed significant inhibition of COX-2 activity at low concentrations. The study highlighted the structure–activity relationship (SAR), indicating that specific substituents on the pyrimidine ring enhance anti-inflammatory efficacy .
Case Study 2: Antioxidant Activity
Another research paper focused on the antioxidant potential of pyrimidine derivatives. It was found that this compound exhibited a high degree of free radical scavenging activity in various biochemical assays. The findings suggest its potential application in formulations aimed at combating oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in Pyrimidine Derivatives
a. Diaveridine Hydrochloride (2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine hydrochloride)
- Core Structure: Retains the pyrimidine ring but has two amino groups (positions 2 and 4) compared to a single amino group in the target compound.
- Substituent : Shares the 3,4-dimethoxybenzyl group but lacks the methylene linker (-CH2-) between the phenyl and pyrimidine moieties.
- Implications: Diaveridine is a known dihydrofolate reductase inhibitor used in veterinary medicine. The additional amino group likely enhances hydrogen bonding with enzymatic targets .
b. N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
- Core Structure: Thieno[2,3-d]pyrimidine replaces the pyrimidine ring, introducing a sulfur atom and fused thiophene ring.
- Substituents : A phenethyl chain links the 3,4-dimethoxyphenyl group to the heterocycle, increasing molecular weight (391.49 vs. ~283.3 for the target compound) and lipophilicity .
- Implications: The thieno-pyrimidine core may alter electronic properties and binding affinity compared to simpler pyrimidines.
c. N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
- Core Structure : Pyrido[2,3-d]pyrimidine, incorporating an additional nitrogen atom in the fused ring system.
- Implications : The pyrido-pyrimidine system may enhance π-π stacking interactions in biological systems.
Substituent Position and Electronic Effects
- Methoxy Group Positioning: The target compound’s 3,4-dimethoxy configuration provides distinct electronic effects compared to analogs like n-(3,5-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine ().
- Linker Variations :
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (C₁₄H₁₅N₃O₂, MW ~283.3) is lighter than thieno-pyrimidine analogs (e.g., 391.49 in ), suggesting better aqueous solubility. Methoxy groups enhance solubility in polar solvents compared to non-polar substituents (e.g., 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine in ) .
Acid-Base Properties :
- Predicted pKa values for similar compounds (e.g., 5.18 in ) indicate moderate basicity, influencing ionization state under physiological conditions .
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and a comparative analysis of similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The compound features a pyrimidine core substituted with a dimethoxyphenyl group, which is believed to enhance its interaction with biological targets.
Research indicates that this compound can bind to specific enzymes or receptors, potentially modulating their activity. This interaction is crucial for understanding its therapeutic effects. The structural characteristics suggest that the compound may act on various biological pathways, particularly those involved in cancer cell proliferation and microbial resistance.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Viability Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against prostate cancer (LNCaP and PC3) and colorectal cancer (HT29 and HCT116) cells. One study reported that the compound induced apoptosis in treated cells, leading to a marked decrease in cell viability compared to control groups .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent by disrupting normal cell division processes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of certain bacterial strains, although further research is required to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
Case Studies
- Study on Anticancer Activity : A recent study assessed this compound's effects on HCT116 colorectal cancer cells. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to untreated cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results showed promising inhibitory effects, warranting further exploration into its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine, and how are intermediates purified?
- Methodology : The compound is typically synthesized via nucleophilic substitution or multi-step alkylation. For example, alkylation of pyrimidin-4-amine derivatives with 3,4-dimethoxybenzyl halides under basic conditions (e.g., LiHMDS in THF) is a common approach. Purification involves column chromatography (EtOAc/hexane gradients) and recrystallization, with yields optimized by controlling stoichiometry and reaction time .
- Key Data : Reported yields range from 50–81%, with purity confirmed by ¹H NMR and elemental analysis .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.7–3.8 ppm, pyrimidine protons at δ ~6.7–9.7 ppm) .
- X-ray crystallography : Resolves intramolecular interactions, such as N–H⋯N hydrogen bonds stabilizing the pyrimidine ring conformation .
- HPLC : Validates purity (>95%) using reverse-phase columns (e.g., C18 with MeOH/H₂O mobile phases) .
Q. How does the compound’s solubility profile influence experimental design?
- Methodology : Solubility in polar solvents (DMSO, methanol) facilitates biological assays, while poor aqueous solubility necessitates salt formation (e.g., hydrochloride salts via HCl gas treatment in ether) .
Advanced Research Questions
Q. How can structural variations in the pyrimidine core or substituents modulate biological activity?
- Methodology :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and target affinity .
- Conformational Analysis : Dihedral angles between the pyrimidine ring and aromatic substituents (e.g., 12–86°) impact binding to biological targets like kinases .
- Data Contradictions : Polymorphic forms (e.g., differing hydrogen-bond networks) may explain discrepancies in activity; comparative crystallography and docking studies are recommended .
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Methodology :
- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays.
- Structural Validation : Compare crystal structures to rule out polymorphic variations .
- SAR Studies : Test analogs with modified substituents (e.g., methyl vs. ethyl groups) to isolate key pharmacophores .
Q. How can computational methods predict binding modes and optimize lead compounds?
- Methodology :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets like acetylcholinesterase.
- MD Simulations : Assess stability of hydrogen bonds (e.g., N–H⋯N) over 100-ns trajectories .
- Validation : Cross-reference computational predictions with experimental IC₅₀ values and crystallographic data .
Q. What experimental approaches improve aqueous solubility without compromising activity?
- Methodology :
- PEGylation : Attach polyethylene glycol chains to the benzyl group.
- Prodrug Design : Introduce phosphate esters at the pyrimidine N1 position, hydrolyzed in vivo .
- Data : Hydrochloride salt forms (e.g., compound 21 ) show 10-fold higher solubility in PBS (pH 7.4) compared to free bases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
